molecular formula C13H18N6OS B2613097 N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)thiophene-3-carboxamide CAS No. 2034272-13-2

N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)thiophene-3-carboxamide

Cat. No.: B2613097
CAS No.: 2034272-13-2
M. Wt: 306.39
InChI Key: GNDBZYNGVBYGFM-UHFFFAOYSA-N
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Description

N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)thiophene-3-carboxamide is a heterocyclic compound featuring a 1,3,5-triazine core substituted with dimethylamino groups at the 4- and 6-positions, linked via a methylene bridge to a thiophene-3-carboxamide moiety. The triazine ring, a nitrogen-rich scaffold, is known for its versatility in agrochemical and pharmaceutical applications due to its ability to participate in hydrogen bonding and π-π interactions . The thiophene-carboxamide component introduces sulfur-containing aromaticity, which may contribute to metabolic stability or target-specific interactions .

Properties

IUPAC Name

N-[[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]methyl]thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N6OS/c1-18(2)12-15-10(16-13(17-12)19(3)4)7-14-11(20)9-5-6-21-8-9/h5-6,8H,7H2,1-4H3,(H,14,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNDBZYNGVBYGFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC(=NC(=N1)CNC(=O)C2=CSC=C2)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)thiophene-3-carboxamide typically involves the reaction of 4,6-bis(dimethylamino)-1,3,5-triazine with thiophene-3-carboxylic acid. The reaction is often carried out in the presence of a coupling agent such as dicyclohexyl carbodiimide (DCC) and a catalyst like 4-N,N-dimethylaminopyridine (DMAP) in a solvent such as dimethylformamide (DMF) .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)thiophene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The triazine ring can be reduced under specific conditions.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the triazine ring.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like triethylamine (Et3N).

Major Products Formed

    Oxidation: Thiophene sulfoxides or sulfones.

    Reduction: Reduced triazine derivatives.

    Substitution: Substituted triazine derivatives.

Scientific Research Applications

N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)thiophene-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)thiophene-3-carboxamide involves its interaction with specific molecular targets. The triazine ring can interact with nucleophilic sites in biological molecules, while the thiophene ring can participate in π-π stacking interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional attributes can be contextualized against related triazine and thiophene derivatives. Below is a comparative analysis based on key parameters:

Table 1: Structural and Functional Comparison

Compound Name Core Structure Substituents Known Applications/Findings Reference
N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)thiophene-3-carboxamide 1,3,5-Triazine + Thiophene 4,6-(dimethylamino), thiophene-3-carboxamide Hypothesized pesticidal activity (analog-based)
Thifensulfuron-methyl (methyl 3-(((((4-methoxy-6-methyl-1,3,5-triazin-2-yl)amino)carbonyl)amino)sulfonyl)-2-thiophenecarboxylate) 1,3,5-Triazine + Thiophene 4-methoxy-6-methyl, sulfonylurea bridge Herbicide (ALS inhibitor)
Oxamyl (methyl 2-(dimethylamino)-N-(((methylamino)carbonyl)oxy)-2-oxoethanimidothioate) Carbamate + Thioamide Dimethylamino, methylcarbamoyloxy Insecticide/nematicide (acetylcholinesterase inhibitor)

Key Observations:

Triazine Core Modifications: The target compound’s 4,6-bis(dimethylamino) substituents contrast with thifensulfuron-methyl’s 4-methoxy-6-methyl groups. Thifensulfuron-methyl’s sulfonylurea bridge enables ALS inhibition, a mechanism absent in the target compound due to its carboxamide linkage. This suggests divergent biological targets .

Thiophene Functionalization :

  • The thiophene-3-carboxamide group in the target compound differs from thifensulfuron-methyl’s sulfonated thiophene. Sulfonation in thifensulfuron enhances solubility and systemic mobility in plants, whereas carboxamide may prioritize stability or receptor affinity .

Biological Activity: Oxamyl, though structurally distinct (carbamate-thioamide), shares a dimethylamino group with the target compound. This group in oxamyl contributes to acetylcholinesterase inhibition, suggesting that the target compound’s dimethylamino-triazine moiety could similarly interact with neuronal enzymes, though this remains speculative without empirical data .

Biological Activity

N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)thiophene-3-carboxamide is a complex organic compound notable for its unique chemical structure and potential biological activities. This compound features a triazine ring substituted with dimethylamino groups and a thiophene moiety, which may contribute to its pharmacological properties. The exploration of its biological activity is critical for understanding its potential applications in medicinal chemistry and agricultural science.

Chemical Structure and Properties

The molecular formula of this compound is C15_{15}H19_{19}N7_{7}O1_{1}S, with a molecular weight of approximately 343.435 g/mol. Its structure can be summarized as follows:

Component Structure Notable Features
Triazine RingTriazineSubstituted with dimethylamine groups
Thiophene MoietyThiopheneContributes to the compound's reactivity
Carboxamide GroupCarboxamideEnhances solubility and biological activity

The biological activity of this compound is attributed to its ability to interact with various molecular targets such as enzymes and receptors. This interaction can modulate enzymatic pathways leading to various pharmacological effects. For instance, compounds with similar structural features have been shown to exhibit significant anti-cancer properties, anti-inflammatory effects, and antimicrobial activities .

Pharmacological Properties

Research indicates that compounds containing triazine rings often demonstrate diverse biological activities. The presence of dimethylamino groups enhances solubility and bioavailability, which are critical for therapeutic efficacy. The following table summarizes the potential pharmacological properties associated with this compound:

Biological Activity Description
Anticancer Potential to inhibit tumor growth through modulation of specific pathways.
Anti-inflammatory May reduce inflammation by inhibiting pro-inflammatory mediators.
Antimicrobial Exhibits activity against various pathogens by disrupting cellular functions.

Case Studies

  • Anticancer Activity : A study investigated the effects of similar triazine derivatives on cancer cell lines. Results indicated that these compounds could induce apoptosis in cancer cells via caspase activation .
  • Anti-inflammatory Effects : Another research effort focused on the anti-inflammatory properties of triazine-based compounds. The findings suggested that these compounds could effectively reduce cytokine production in macrophages .
  • Antimicrobial Properties : A comparative analysis showed that triazine derivatives possess significant antimicrobial activity against both Gram-positive and Gram-negative bacteria, suggesting their potential as antibiotic agents .

Synthesis and Industrial Applications

The synthesis of this compound typically involves multi-step organic reactions. One common method includes the reaction of 4,6-dichloro-1,3,5-triazine with dimethylamine followed by a reaction with thiophene derivatives under controlled conditions.

In industrial settings, similar synthetic routes are employed but on a larger scale using continuous flow reactors and optimized reaction conditions to ensure high yield and purity .

Q & A

Basic: What are the key considerations for synthesizing N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)thiophene-3-carboxamide?

Answer:
The synthesis involves multistep organic reactions, typically starting with functionalization of the triazine core followed by coupling with the thiophene-carboxamide moiety. Critical parameters include:

  • Temperature control : Reactions often require precise thermal conditions (e.g., reflux in acetonitrile or dichloromethane) to optimize yield and minimize side products .
  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reactivity, while chromatography (HPLC/TLC) is used for purification .
  • Characterization : NMR (¹H/¹³C) and IR spectroscopy confirm structural integrity, with mass spectrometry verifying molecular weight .

Basic: How can the triazine-thiophene hybrid structure influence binding to biological targets?

Answer:
The triazine ring’s nitrogen-rich scaffold facilitates hydrogen bonding with enzymatic active sites (e.g., kinases or proteases), while the thiophene-carboxamide group contributes π-π stacking and hydrophobic interactions. Computational docking studies suggest:

  • Hydrogen bonding : The dimethylamino groups on the triazine enhance solubility and mediate polar interactions .
  • Hydrophobic pockets : The thiophene ring’s aromaticity complements hydrophobic regions in target proteins, as seen in analogues with IC50 values ~12 µM against bacterial strains .

Advanced: What experimental strategies resolve crystallographic data discrepancies during structural refinement?

Answer:
Crystallographic refinement using SHELX software requires addressing challenges like thermal motion and partial occupancy:

  • Thermal parameters : Anisotropic refinement of heavy atoms (e.g., Zn in coordination complexes) improves model accuracy. Hydrogen atoms are placed geometrically and refined using riding models .
  • Disorder handling : For flexible moieties (e.g., methyl groups), split-site occupancy or restraints on bond lengths/angles reduce overfitting .
  • Validation tools : R-factor convergence (<5%) and Hirshfeld surface analysis ensure structural reliability. SHELXTL’s graphical interface aids in visualizing electron density maps .

Advanced: How can structure-activity relationship (SAR) studies optimize this compound’s antimicrobial efficacy?

Answer:
SAR strategies focus on modifying substituents to enhance potency and selectivity:

  • Triazine modifications : Replacing dimethylamino groups with bulkier amines (e.g., isopropyl) increases steric hindrance, potentially improving target specificity .
  • Thiophene derivatives : Introducing electron-withdrawing groups (e.g., nitro) on the thiophene ring enhances electrophilicity, as seen in analogues with improved IC50 values .
  • Bioisosteric replacement : Substituting the carboxamide with sulfonamide groups maintains hydrogen-bonding capacity while altering pharmacokinetic properties .

Advanced: What analytical methods validate reaction intermediates in multistep syntheses of this compound?

Answer:
Intermediate validation ensures synthetic fidelity:

  • In-situ monitoring : Real-time FTIR tracks functional group transformations (e.g., amide bond formation) .
  • LC-MS : High-resolution mass spectrometry identifies intermediates by exact mass, with retention times confirming purity .
  • X-ray crystallography : For crystalline intermediates, single-crystal diffraction provides unambiguous structural confirmation, as demonstrated in triazine-metal complexes .

Basic: What are the physicochemical properties critical for formulation in biological assays?

Answer:
Key properties include:

  • Solubility : The compound’s logP (~2.5 predicted) suggests moderate hydrophobicity; DMSO is commonly used for stock solutions .
  • Stability : pH-dependent degradation studies (e.g., in PBS) assess shelf-life. The dimethylamino groups may confer base sensitivity, requiring storage at 4°C .
  • Ionization : Predicted pKa (~4.7) indicates protonation at physiological pH, influencing membrane permeability .

Advanced: How can computational methods predict off-target interactions of this compound?

Answer:

  • Molecular docking : Tools like AutoDock Vina screen against protein databases (e.g., PDB) to identify unintended targets. Triazine derivatives often show affinity for ATP-binding pockets .
  • Pharmacophore modeling : Aligns compound features (e.g., hydrogen bond donors) with known bioactive motifs to flag potential off-targets .
  • MD simulations : Assess binding stability over time; RMSD values >2 Å suggest weak or transient interactions .

Basic: What safety protocols are recommended for handling this compound?

Answer:

  • PPE : Lab coats, nitrile gloves, and goggles are mandatory. Fume hoods mitigate inhalation risks during synthesis .
  • Waste disposal : Halogenated byproducts (e.g., from chlorinated solvents) require segregated containers for incineration .
  • Toxicity screening : Preliminary Ames tests or cell viability assays (e.g., MTT) evaluate genotoxicity and cytotoxicity .

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